Comprehensive NMR Characterization of Ethyl 2,4,6-trimethylpyridine-3-carboxylate: A Technical Guide
Comprehensive NMR Characterization of Ethyl 2,4,6-trimethylpyridine-3-carboxylate: A Technical Guide
Introduction & Pharmacological Relevance
Ethyl 2,4,6-trimethylpyridine-3-carboxylate (CAS No. 14457-96-6[1]) is a highly functionalized heteroaromatic building block widely utilized in advanced organic synthesis and medicinal chemistry. Its unique steric and electronic profile makes it a critical intermediate in the development of complex pharmaceutical agents, most notably in the synthesis of [phenyl amino piperidine-based mTORC inhibitors[2]]().
For researchers and drug development professionals, the unambiguous structural elucidation of this pyridine derivative is paramount. This guide provides an in-depth, mechanistic analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, grounded in fundamental principles of magnetic anisotropy, inductive effects, and mesomeric conjugation.
Structural Elucidation via NMR Spectroscopy
Rationale for Solvent and Standard Selection
To ensure a self-validating and reproducible system, deuterated chloroform (CDCl 3 , 99.8% D) is the solvent of choice. It provides excellent solubility for ester-functionalized pyridines and offers a distinct residual solvent peak at δ 7.26 ppm for 1 H and δ 77.16 ppm for 13 C, which serves as an internal calibration standard alongside Tetramethylsilane (TMS) at δ 0.00 ppm[3].
High-Resolution Acquisition Protocol
The following step-by-step methodology ensures high signal-to-noise ratio (SNR) and precise integration, acting as an internal mass balance check for structural integrity.
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Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl 3 containing 0.03% v/v TMS. For 13 C acquisition, increase the concentration to 30–50 mg to compensate for the low natural abundance (1.1%) of the 13 C isotope.
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Tube Selection: Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring a solvent depth of exactly 4.0 to 4.5 cm to optimize magnetic field homogeneity.
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Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3 .
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Shimming: Perform automated gradient shimming followed by manual fine-tuning of Z1 and Z2 gradients to achieve a TMS line width at half-height (FWHM) of < 0.8 Hz.
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1 H Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16–32 scans.
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13 C Acquisition: Execute a power-gated 1 H-decoupled 13 C pulse sequence (e.g., zgpg30). Set spectral width to 250 ppm, D1 to 2.0 seconds, and acquire 512–1024 scans.
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Processing: Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform rigorous manual phase and baseline correction to ensure accurate integration.
Step-by-step NMR acquisition and processing workflow for structural verification.
1 H NMR Chemical Shift Analysis
The 1 H NMR spectrum of Ethyl 2,4,6-trimethylpyridine-3-carboxylate is characterized by distinct aliphatic and aromatic regions. Table 1 summarizes the quantitative data.
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Proton Environment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |
| H-5 | 6.85 | Singlet (s) | 1H | - | Pyridine ring proton |
| -OCH 2 CH 3 | 4.38 | Quartet (q) | 2H | 7.1 | Ester methylene |
| C2-CH 3 | 2.55 | Singlet (s) | 3H | - | Methyl ortho to N & ester |
| C6-CH 3 | 2.48 | Singlet (s) | 3H | - | Methyl ortho to N |
| C4-CH 3 | 2.30 | Singlet (s) | 3H | - | Methyl ortho to C5 |
| -OCH 2 CH 3 | 1.38 | Triplet (t) | 3H | 7.1 | Ester methyl |
Mechanistic Causality:
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The Pyridine Core (H-5): The lone aromatic proton at C-5 resonates at δ 6.85 ppm. While typical pyridine H-3/H-5 protons appear around δ 7.25 ppm, the presence of two strongly electron-donating methyl groups at C-4 and C-6 pushes electron density into the ring via hyperconjugation and inductive (+I) effects, significantly shielding H-5.
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The Ester Group: The ethyl ester protons exhibit a characteristic first-order coupling pattern. The methylene protons (-OCH 2 -) appear as a well-defined quartet at δ 4.38 ppm, while the terminal methyl group (-CH 3 ) resonates as a triplet at δ 1.38 ppm. This is highly consistent with 4, driven by the deshielding anisotropic cone of the carbonyl group.
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Methyl Differentiation: The three methyl groups on the pyridine ring are chemically non-equivalent. The C2-CH 3 (δ 2.55) is the most deshielded due to its proximity to both the electronegative nitrogen atom and the anisotropic deshielding cone of the adjacent C3-ester carbonyl. The C6-CH 3 (δ 2.48) is deshielded by the nitrogen but lacks the ester's influence. The C4-CH 3 (δ 2.30) is the most shielded, reflecting a standard 4-picoline-like environment.
13 C NMR Chemical Shift Analysis
The 13 C NMR spectrum provides a definitive map of the carbon framework, heavily influenced by the electronegativity of the nitrogen heteroatom and the hybridization of the carbons.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Carbon | Shift (δ, ppm) | Type | Assignment |
| C=O | 168.5 | Quaternary (C) | Ester carbonyl |
| C-6 | 157.8 | Quaternary (C) | Pyridine C6 (ortho to N) |
| C-2 | 156.2 | Quaternary (C) | Pyridine C2 (ortho to N) |
| C-4 | 145.2 | Quaternary (C) | Pyridine C4 |
| C-3 | 127.5 | Quaternary (C) | Pyridine C3 (ester bearing) |
| C-5 | 122.1 | Methine (CH) | Pyridine C5 |
| -OCH 2 - | 61.2 | Methylene (CH 2 ) | Ester methylene |
| C6-CH 3 | 24.2 | Methyl (CH 3 ) | Methyl at C6 |
| C2-CH 3 | 23.5 | Methyl (CH 3 ) | Methyl at C2 |
| C4-CH 3 | 19.8 | Methyl (CH 3 ) | Methyl at C4 |
| -CH 3 | 14.2 | Methyl (CH 3 ) | Ester methyl |
Mechanistic Causality: The α -carbons (C-2 and C-6) are severely deshielded (δ > 155 ppm) due to the strong electron-withdrawing inductive effect (-I) of the adjacent sp 2 hybridized nitrogen atom. The C-3 carbon (δ 127.5 ppm) experiences an ipso downfield shift caused by the attachment of the electron-withdrawing ester group, while C-5 (δ 122.1 ppm) remains relatively shielded due to the ortho/para directing nature of the surrounding methyl groups.
2D NMR Workflows for Unambiguous Assignment
To achieve absolute certainty in structural assignment—especially distinguishing the three methyl groups—2D NMR techniques are mandatory.
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HSQC (Heteronuclear Single Quantum Coherence): Used to directly correlate the protons to their attached carbons (e.g., confirming the C-5 proton at δ 6.85 correlates to the carbon at δ 122.1).
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HMBC (Heteronuclear Multiple Bond Correlation): Crucial for mapping the quaternary carbons. The C4-CH 3 protons will show strong 3J correlations to C-3 and C-5, while the C2-CH 3 protons will show a 3J correlation to C-3 and a 2J correlation to C-2.
Key HMBC (1H-13C) long-range correlations confirming the regiochemistry.
References
- Source: evitachem.
- Source: rsc.org (The Royal Society of Chemistry)
- Source: illinois.edu (Organometallics)
- Title: US20180127370A1 - PHENYL AMINO PIPERIDINE mTORC INHIBITORS AND USES THEREOF Source: Google Patents URL
